
5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide
Description
5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide is a complex organic compound that features a benzylsulfamoyl group, two chlorine atoms, and a nitrophenyl group attached to a benzamide core
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O5S/c21-15-11-16(22)19(31(29,30)23-12-13-6-2-1-3-7-13)10-14(15)20(26)24-17-8-4-5-9-18(17)25(27)28/h1-11,23H,12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPDMTUSJBNTSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide typically involves multiple steps:
Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with chlorosulfonic acid to form benzylsulfamoyl chloride.
Coupling with 2,4-Dichlorobenzoyl Chloride: The benzylsulfamoyl chloride is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Introduction of the Nitrophenyl Group: Finally, the intermediate product is reacted with 2-nitroaniline under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to other bioactive compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of 5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound may inhibit specific enzymes or block receptor sites, leading to reduced activity of the targeted pathway.
Comparison with Similar Compounds
Similar Compounds
5-(benzylsulfamoyl)-2,4-dichlorobenzamide: Lacks the nitrophenyl group.
2,4-dichloro-N-(2-nitrophenyl)benzamide: Lacks the benzylsulfamoyl group.
Uniqueness
5-(benzylsulfamoyl)-2,4-dichloro-N-(2-nitrophenyl)benzamide is unique due to the presence of both benzylsulfamoyl and nitrophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
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